molecular formula C21H25ClN6O3 B2412235 1-[[7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-2,6-dioxopurin-8-yl]methyl]piperidine-4-carboxamide CAS No. 893969-94-3

1-[[7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-2,6-dioxopurin-8-yl]methyl]piperidine-4-carboxamide

Cat. No.: B2412235
CAS No.: 893969-94-3
M. Wt: 444.92
InChI Key: GPXDPLLLCRTYGX-UHFFFAOYSA-N
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Description

The compound “1-[[7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-2,6-dioxopurin-8-yl]methyl]piperidine-4-carboxamide” is a piperidine derivative . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Scientific Research Applications

Molecular Interaction Studies

  • Molecular Interaction with CB1 Cannabinoid Receptor : This compound, as a selective antagonist for the CB1 cannabinoid receptor, was studied using the AM1 molecular orbital method. It showed distinct conformations influencing its interaction with the receptor, suggesting its role in steric binding interactions (Shim et al., 2002).

Synthesis and Material Science

  • Synthesis of Polyamides Containing Theophylline and Thymine : A study explored the synthesis of derivatives like 2-(1,3-Dimethyl-2,6-dioxo-2,6-dihydropurin-7-yl)methylsuccinic acid, which is structurally related. These compounds have applications in material science, particularly in the development of polyamides (Hattori & Kinoshita, 1979).

Pharmaceutical Applications

  • Glycine Transporter 1 Inhibition : A structurally diverse compound was identified for its potent GlyT1 inhibitory activity, offering insights into the development of central nervous system drugs (Yamamoto et al., 2016).
  • Soluble Epoxide Hydrolase Inhibition : The discovery of certain piperidine-4-carboxamide inhibitors for soluble epoxide hydrolase, which is important in cardiovascular and inflammatory diseases, is significant (Thalji et al., 2013).
  • Development of Renin Inhibitors : A study on the design and identification of renin inhibitors, which are crucial in treating hypertension and cardiovascular diseases, involved compounds structurally similar to the queried chemical (Mori et al., 2012).

Chemical Synthesis and Analysis

  • Preparation of CGRP Receptor Inhibitor : The convergent, stereoselective synthesis of a potent CGRP receptor antagonist was developed. This process underlines the importance of such compounds in therapeutic applications (Cann et al., 2012).
  • Ring Cleavage Reactions in Chemistry : Exploring reactions of 1,3-oxazine-2,4(3H)-dione derivatives with amines, including compounds structurally related to the queried compound, provides valuable insights into organic synthesis mechanisms (Kinoshita et al., 1989).

Other Applications

  • Antioxidant and Antitumor Activities : Research involving compounds like cyanoacetamide in heterocyclic chemistry has shown promising antioxidant and antitumor activities, indicating potential therapeutic applications (Bialy & Gouda, 2011).

Future Directions

Piperidine derivatives continue to be a significant area of research in the pharmaceutical industry . The development of new synthesis methods and the discovery of new biological applications are potential future directions .

Mechanism of Action

Target of Action

The primary target of this compound is Protein Kinase B (PKB or Akt) . PKB is a key component of intracellular signaling pathways that regulate growth and survival . It is frequently deregulated in cancer, making it an attractive target for antitumor agents .

Mode of Action

The compound acts as an ATP-competitive inhibitor of PKB . It binds to the ATP-binding site of PKB, preventing ATP from binding and thus inhibiting the kinase’s activity . This results in a decrease in the phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR .

Biochemical Pathways

The compound affects the phosphatidylinositol-3 kinase (PI3K)-PKB-mTOR pathway . This pathway is activated by the binding of extracellular growth factors to tyrosine receptor kinases at the cell surface, leading to the production of phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3) anchored to the inner side of the plasma membrane . The compound’s inhibition of PKB disrupts this pathway, affecting cell proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .

Pharmacokinetics

The compound has good preclinical drug metabolism and pharmacokinetics (DMPK) properties . After oral dosing, it shows pharmacodynamic knockdown of phosphorylation of Akt and downstream biomarkers in vivo . Compounds containing 4-amino-4-benzylpiperidines undergo metabolism in vivo, leading to rapid clearance and low oral bioavailability .

Result of Action

The compound’s action results in the modulation of biomarkers of signaling through PKB in vivo and strong inhibition of the growth of human tumor xenografts in nude mice at well-tolerated doses . This indicates that the compound has potential as an antitumor agent.

Properties

IUPAC Name

1-[[7-[(2-chlorophenyl)methyl]-1,3-dimethyl-2,6-dioxopurin-8-yl]methyl]piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN6O3/c1-25-19-17(20(30)26(2)21(25)31)28(11-14-5-3-4-6-15(14)22)16(24-19)12-27-9-7-13(8-10-27)18(23)29/h3-6,13H,7-12H2,1-2H3,(H2,23,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPXDPLLLCRTYGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCC(CC3)C(=O)N)CC4=CC=CC=C4Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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